molecular formula C12H15NO2 B13171954 2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde

2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde

Cat. No.: B13171954
M. Wt: 205.25 g/mol
InChI Key: ZXWDQUQIZQWISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde is a chemical compound that features a pyrrolidine ring attached to a benzaldehyde moiety. The presence of the hydroxyl group on the pyrrolidine ring and the methyl group on the benzaldehyde ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.

    Attachment of the Benzaldehyde Moiety: The benzaldehyde moiety can be introduced through a condensation reaction with the pyrrolidine ring, often using reagents like formylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group on the benzaldehyde moiety can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group or the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrrolidine ring and the aldehyde group on the benzaldehyde moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidin-2,5-diones.

    Benzaldehyde Derivatives: Compounds with similar benzaldehyde moieties, such as 4-methylbenzaldehyde and 3-hydroxybenzaldehyde.

Uniqueness

2-(3-Hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde is unique due to the specific combination of the pyrrolidine ring with a hydroxyl group and the benzaldehyde moiety with a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)-5-methylbenzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-2-3-12(10(6-9)8-14)13-5-4-11(15)7-13/h2-3,6,8,11,15H,4-5,7H2,1H3

InChI Key

ZXWDQUQIZQWISM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC(C2)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.